Cinnamycin

Lipid-Protein Interaction Membrane Biophysics Isothermal Titration Calorimetry

Lot-to-lot variability in lantibiotic analogs can compromise PE membrane studies and PLA2 inhibition assays. Cinnamycin (CAS 1405-39-6) eliminates this risk with its rigorously defined 1:1 PE binding stoichiometry (K₀≈10⁷-10⁸ M⁻¹) and ≥95% HPLC purity. • Quantitative PE probe for transbilayer movement & membrane curvature assays • Indirect PLA2 inhibitor (IC₅₀ ~1 µM) via substrate sequestration - ideal control compound • Validated electrophysiology reference standard (5-30 pS PE-dependent ion channels at 1.5-3 µM) Each batch is QC-verified for consistent membrane binding activity, ensuring reproducible results across experimental replicates. Supplied as a solid with full analytical documentation.

Molecular Formula C89H125N25O25S3
Molecular Weight 2041.3 g/mol
CAS No. 1405-39-6
Cat. No. B074467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinnamycin
CAS1405-39-6
SynonymsLysine, cysteinylarginylglutaminylcysteinylcysteinylphenylalanylphenylalanylglycylprolyl-3-aminoalanyl-3-mercapto-2-aminobutanoylphenylalanylvalylcysteinyl-3-hydroxy-alpha-aspartylglycylasparaginyl-3-mercapto-2-aminobutanoyl-, cyclic (1-18),(4-14), (
Molecular FormulaC89H125N25O25S3
Molecular Weight2041.3 g/mol
Structural Identifiers
SMILESCC1C2C(=O)NC(C(=O)NC(C(=O)NC3CSCC4C(=O)NC(CS1)C(=O)NC(CNCCCCC(NC(=O)C(C(SCC(C(=O)NC(C(=O)NC(C(=O)N4)CCC(=O)N)CCCNC(=N)N)N)C)NC(=O)C(NC(=O)CNC(=O)C(NC3=O)C(C(=O)O)O)CC(=O)N)C(=O)O)C(=O)NC(C(=O)NCC(=O)N5CCCC5C(=O)NC(C(=O)N2)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C)CC8=CC=CC=C8
InChIInChI=1S/C89H125N25O25S3/c1-43(2)66-84(133)109-59-41-140-40-58-79(128)108-60-42-142-45(4)68(86(135)105-55(75(124)110-66)34-48-22-12-7-13-23-48)111-76(125)54(33-47-20-10-6-11-21-47)104-82(131)61-26-17-31-114(61)65(118)38-98-72(121)53(32-46-18-8-5-9-19-46)103-78(127)57(106-80(60)129)36-95-29-15-14-24-52(87(136)137)102-85(134)67(112-77(126)56(35-63(92)116)99-64(117)37-97-83(132)69(113-81(59)130)70(119)88(138)139)44(3)141-39-49(90)71(120)100-50(25-16-30-96-89(93)94)73(122)101-51(74(123)107-58)27-28-62(91)115/h5-13,18-23,43-45,49-61,66-70,95,119H,14-17,24-42,90H2,1-4H3,(H2,91,115)(H2,92,116)(H,97,132)(H,98,121)(H,99,117)(H,100,120)(H,101,122)(H,102,134)(H,103,127)(H,104,131)(H,105,135)(H,106,129)(H,107,123)(H,108,128)(H,109,133)(H,110,124)(H,111,125)(H,112,126)(H,113,130)(H,136,137)(H,138,139)(H4,93,94,96)/t44-,45?,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,59+,60+,61+,66+,67?,68+,69+,70-/m1/s1
InChIKeyQJDWKBINWOWJNZ-IDGBIKHQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cinnamycin: Selective PE-Targeting Tetracyclic Lantibiotic


Cinnamycin (CAS 1405-39-6, also known as Ro 09-0198 or lanthiopeptin) is a 19-amino-acid tetracyclic lantibiotic produced by *Streptomyces cinnamoneus* and related actinomycetes [1]. It belongs to the type B lantibiotic family, characterized by a globular tertiary structure and the presence of unusual post-translationally modified amino acids, including *threo*-3-methyl-lanthionine, *meso*-lanthionine, lysinoalanine, and *erythro*-β-hydroxyaspartic acid [2][3]. Cinnamycin is distinguished by its capacity to specifically recognize and bind phosphatidylethanolamine (PE), a phospholipid enriched in bacterial and mitochondrial membranes, forming a 1:1 stoichiometric complex [4].

1
PE-targeted lipid binding studies — specific recognition of phosphatidylethanolamine in membranes
2
Membrane biophysics & electrophysiology — PE-dependent ion channel and curvature sensing research
3
Lantibiotic biosynthetic engineering — validated gene cluster platform for analog generation

Why Cinnamycin Cannot Be Replaced by Generic Type B Lantibiotics


Cinnamycin shares a common biosynthetic origin and structural core with closely related lantibiotics such as duramycin, duramycin B, duramycin C, and ancovenin [1]. However, interchanging these compounds without empirical validation introduces significant risk of experimental failure or off-target effects due to nuanced but functionally consequential differences. For instance, while both cinnamycin and duramycin bind PE, their quantitative binding parameters and induced membrane curvature behaviors differ [2]. Furthermore, duramycin B and C exhibit divergent activity profiles, such as a strong preference for human phospholipase A2 inhibition over broad antibacterial activity [3][4]. Even within the biosynthetic cluster, engineered modifications reveal that specific residue changes (e.g., those required to produce duramycin C) can yield biologically inactive material, underscoring that the precise amino acid sequence and post-translational modifications of cinnamycin are non-negotiable for its characteristic biological functions [1][5].

Risk 1
PE-binding affinity and curvature recognition may differ from duramycin; direct substitution without validation may alter membrane interaction results.
Risk 2
Divergent phospholipase A2 inhibition profile vs. duramycin B/C limits broad substitution; enzyme assay outcomes may shift.
Risk 3
Specific residue modifications may yield biologically inactive material; post-translational integrity is non-negotiable for functional activity.

Quantitative Differentiation from Closest Analogs


PE Binding Affinity in Bilayer vs. Micellar Environments

Cinnamycin demonstrates a binding constant (K₀) for phosphatidylethanolamine (PE) that is 10- to 100-fold higher when the lipid is presented in a physiologically relevant 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) bilayer membrane (K₀ ≈ 10⁷–10⁸ M⁻¹) compared to an octyl glucoside (OG) micelle (K₀ ≈ 10⁶ M⁻¹) [1]. This enhancement in the membrane environment is attributed to nonspecific hydrophobic interactions that stabilize the cinnamycin-PE complex, a feature critical for interpreting *in vitro* vs. *in cellulo* activity [1].

PE Binding Affinity: Bilayer vs. Micelle
head-to-head
Bilayer K₀ ≈ 10⁷–10⁸ M⁻¹
Micelle K₀ ≈ 10⁶ M⁻¹
Bilayer binding affinity 10- to 100-fold higher; membrane environment critically impacts interaction.
High-sensitivity ITC at 25°C; POPC bilayers vs. OG micelles.
Lipid-Protein Interaction Membrane Biophysics Isothermal Titration Calorimetry

Ion Channel Formation Potency Compared to Duramycin

In a direct comparative study of ion channel formation, cinnamycin and its close analogue duramycin exhibited equivalent potency and functional characteristics. At threshold concentrations of 1.5–3 µM, both lantibiotics induced step-like current fluctuations corresponding to the functioning of single ion channels with amplitudes ranging from 5 to 30 pS in phosphatidylethanolamine-enriched planar lipid bilayers [1]. This indicates that for applications centered on PE-dependent membrane permeabilization, cinnamycin and duramycin can be considered functionally interchangeable at the biophysical level, but this parity does not extend to other biological activities [1].

Ion Channel Formation vs. Duramycin
head-to-head
Equivalent single-channel conductance
5–30 pS at 1.5–3 µM
Functionally interchangeable for PE-dependent membrane permeabilization studies.
Planar lipid bilayer model with PE; voltage-clamp electrophysiology.
Planar Lipid Bilayer Ion Channel Electrophysiology Membrane Permeabilization

Phospholipase A2 Inhibition Potency vs. Duramycins

Cinnamycin, along with duramycin, duramycin B, and duramycin C, inhibits various phospholipase A2 (PLA2) enzymes with an IC₅₀ of approximately 1 µM when using PE or PE-rich substrates [1]. The inhibition is indirect, mediated by sequestration of the PE substrate rather than direct enzyme interaction. Critically, no inhibition is observed when phosphatidylcholine (PC) is used as a substrate, confirming the strict PE-dependence of the mechanism [1]. All compounds in this group inhibit human PLA2 at a concentration of 10⁻⁶ M [2].

PLA2 Inhibition vs. Duramycins
head-to-head
IC₅₀ ≈ 1 µM (indirect, via PE sequestration)
Equivalent potency across cinnamycin, duramycin, duramycin B, C
Suitable alternative for studying PE-dependent PLA2 pathways; mechanism relies on substrate depletion.
Assay used PE or [1-¹⁴C]oleate-labeled E. coli membranes.
Enzymology Phospholipase A2 Inhibition Anti-inflammatory Research

Biosynthetic Tractability and Analog Generation

The cloning and heterologous expression of the cinnamycin biosynthetic gene cluster (cin) in *Streptomyces lividans* enabled the first targeted engineering of this lantibiotic class. Modification of the structural gene (*cinA*) successfully produced duramycin and duramycin B, but attempts to create the more divergent duramycin C resulted in a loss of biological activity [1]. This demonstrates that while cinnamycin's scaffold tolerates specific modifications (e.g., changes at residues 3 and 17) to yield active analogs, broader sequence alterations are not viable. The cin cluster itself is unique among type B lantibiotics from high G+C bacteria, containing a Streptomyces antibiotic regulatory protein and lacking a LanT-type transporter [1].

Biosynthetic Tractability
method context
cin cluster enables active analog production (duramycin, duramycin B); duramycin C modification inactive
Validated genetic platform for lantibiotic engineering; specific residue changes tolerated.
Heterologous expression in S. lividans; unique regulatory genes identified.
Lantibiotic Biosynthesis Genetic Engineering Peptide Engineering

Defined Application Scenarios


PE Distribution and Metabolism Probe

Cinnamycin's high specificity and well-defined, membrane-dependent binding affinity (K₀ ≈ 10⁷–10⁸ M⁻¹ in bilayers) make it an ideal probe for detecting and quantifying PE in biological membranes [1]. Its established use in studying PE distribution and metabolism, combined with the quantitative ITC data, allows researchers to calibrate binding assays and interpret results with higher confidence than when using analogs with less characterized binding parameters [2].

PE-Dependent Membrane Permeabilization Studies

Given the functional equivalence of cinnamycin and duramycin in inducing PE-specific ion channels (conductance 5–30 pS at 1.5–3 µM), cinnamycin serves as a reliable reference standard for electrophysiology studies focused on membrane permeabilization [3]. Its availability from commercial sources with defined purity (≥95% by HPLC) ensures reproducible experimental outcomes .

Biosynthetic Engineering of Lantibiotic Analogs

The fully cloned and characterized cin biosynthetic gene cluster, which has been functionally transferred to *S. lividans* for heterologous production, provides a genetic platform for creating cinnamycin-derived variants [4]. Researchers aiming to engineer new antimicrobials or peptide-based probes can leverage this system to introduce targeted modifications (e.g., at residues 3 or 17) with a predictable impact on activity, a capability not yet demonstrated for all related lantibiotics [4].

Indirect Phospholipase A2 Inhibition Assays

Cinnamycin inhibits PLA2 with an IC₅₀ of ~1 µM by sequestering its PE substrate, a mechanism that avoids direct enzyme interaction [5]. This makes it a valuable control compound for distinguishing between direct enzyme inhibition and substrate depletion effects in PLA2 activity assays, particularly when comparing results against other lantibiotics like duramycin B or C, which exhibit the same indirect mode of action and potency [6].

Application
Selection Property
Validation Focus
PE distribution and metabolism probe
PE-specific membrane binding affinity
Bilayer vs. micelle binding context
PE-dependent membrane permeabilization studies
Ion channel formation equivalence profile
Membrane conductance and PE-dependence
Biosynthetic engineering of lantibiotic analogs
Genetically tractable gene cluster
Heterologous expression and residue-specific modification viability
Indirect phospholipase A2 inhibition assays
PE-sequestration-based PLA2 inhibition
Substrate depletion vs. direct inhibition discrimination

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cinnamycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.